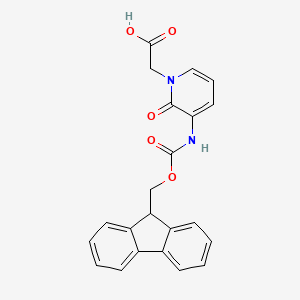

![molecular formula C16H15N3O3S B2534194 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-95-9](/img/structure/B2534194.png)

2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on compounds related to 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one often focuses on synthesis and characterization. For example, studies have been conducted on the synthesis of various zinc(II) complexes containing a pyridyl triazine core, which are water-soluble and suitable for biological applications. The synthesized complexes are characterized through various spectroscopic methods, indicating their potential for serum distribution via albumins (Abeydeera et al., 2018).

Molecular Dimensions and Interactions

Research has also delved into the molecular dimensions of related compounds, exploring aromatic delocalization in pyrazole rings and different conformations adopted by ethylsulfanyl substituents. These studies provide insights into the molecular structure and interactions of these compounds, which are crucial for understanding their biological and chemical properties (Insuasty et al., 2008).

Drug Delivery Applications

Some research has explored the use of water-soluble metalla-cages for the delivery of lipophilic pyrenyl derivatives. These studies are significant in the field of drug delivery, as they show how such structures can encapsulate and effectively transport biologically relevant molecules (Mattsson et al., 2010).

Reactions and Derivatives

The reaction of related compounds with amidrazones to create derivatives of bicyclic 1,2,4-triazolo and pyrido triazines is another area of interest. These studies contribute to the understanding of how these compounds can be modified and utilized in various scientific and pharmaceutical contexts (Molina et al., 1982).

Synthesis of Polysubstituted Derivatives

The synthesis of polysubstituted derivatives from 1,2,4-triazines using inverse electron demand Diels–Alder reactions is an important area of study. These reactions allow for the formation of diverse bicyclic scaffolds, which are valuable in the development of new chemical entities (Hajbi et al., 2007).

Conversion to Antifungal Products

The conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, as applied to N-benzylpyroglutamic acids, is another significant application. This method is utilized in the preparation of potential antifungal products, demonstrating the pharmaceutical relevance of these compounds (Oudir et al., 2006).

Eigenschaften

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-7-11(8-13(9-12)22-2)10-23-15-17-14-5-3-4-6-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQFWLWROJILPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

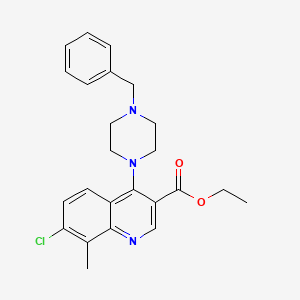

![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)

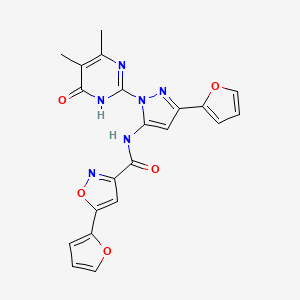

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)

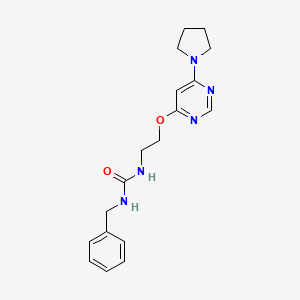

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)